

# Application Note: AnIotinib in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Anlotinib |           |
| Cat. No.:            | B1662124  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Cell migration and invasion are fundamental cellular processes that are essential for normal physiological events such as embryonic development and wound healing. However, these processes are also hallmarks of cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues and distant organs is a critical step in disease progression. **Anlotinib** is an orally administered, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that targets several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2][3][4] By inhibiting these key signaling pathways, **Anlotinib** has been shown to suppress tumor cell proliferation, migration, and invasion.[2][5][6] This document provides detailed protocols for assessing the effects of **Anlotinib** on cancer cell migration and invasion using the Transwell assay system.

Mechanism of Action: Inhibition of Pro-Metastatic Signaling

**Anlotinib** exerts its anti-migratory and anti-invasive effects by blocking the activation of several key signaling pathways crucial for cell motility and tissue degradation.



- VEGFR/PDGFR/FGFR Signaling: Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) are major proangiogenic factors that also promote cancer cell migration.[7][8] Anlotinib potently inhibits the phosphorylation of their respective receptors (VEGFR, PDGFR, and FGFR), thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
   [7][8][9] Disruption of these pathways leads to reduced cell migration and proliferation.[7][9]
   [10] Preclinical studies have demonstrated that Anlotinib inhibits cell migration and the formation of capillary-like tubes in endothelial cells induced by VEGF, PDGF-BB, and FGF-2.
   [2][8][11]
- c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth
  Factor (HGF), play a significant role in tumor invasion and metastasis.[5][12] Anlotinib has
  been shown to suppress the c-Met signaling pathway.[5][12][13] By inhibiting the
  phosphorylation of c-Met, Anlotinib can hinder the invasive properties of cancer cells.[3][5]
  [13] Studies have shown that Anlotinib suppresses migration and invasion in colorectal
  carcinoma and small cell lung cancer cells by inhibiting the c-Met pathway.[5][13]

# **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: Anlotinib inhibits VEGFR, PDGFR, and FGFR signaling pathways.





Click to download full resolution via product page

Caption: Anlotinib inhibits the HGF/c-Met signaling pathway.

# **Experimental Summary Data**

The following tables summarize the quantitative effects of **Anlotinib** on cell migration and invasion as reported in various studies.

Table 1: Effect of **Anlotinib** on Cell Migration



| Cell Line                                            | Anlotinib<br>Concentration | Incubation Time | Key Findings                                                                             |
|------------------------------------------------------|----------------------------|-----------------|------------------------------------------------------------------------------------------|
| Human Umbilical<br>Vein Endothelial<br>Cells (HUVEC) | 0, 1, 2, 4 μmol/L          | 24 h            | Significant, dosedependent inhibition of cell migration.[14]                             |
| MUM-2B (Malignant<br>Melanoma)                       | 0, 1, 2, 4 μmol/L          | 24 h            | Dose-dependent reduction in cell migration capacity.[14]                                 |
| C8161 (Malignant<br>Melanoma)                        | 0, 1, 2, 4 μmol/L          | 24 h            | Dose-dependent inhibition of cell migration.[14]                                         |
| MCF-7 (Breast<br>Cancer)                             | 0, 2, 4, 6 μΜ              | 24 h            | Significant inhibition of cell migration rate in a concentration-dependent manner.  [15] |

| EA.hy 926 (Endothelial Cells) | Not specified | Not specified | **Anlotinib** significantly inhibits FGF-2-induced cell migration.[7] |

Table 2: Effect of Anlotinib on Cell Invasion



| Cell Line                                         | Anlotinib<br>Concentration | Incubation Time | Key Findings                                                                                    |
|---------------------------------------------------|----------------------------|-----------------|-------------------------------------------------------------------------------------------------|
| H446 (Small Cell<br>Lung Cancer)                  | Not specified              | Not specified   | Anlotinib treatment decreased the invasion of H446 cells.[13]                                   |
| HT-29, LoVo, HCT116<br>(Colorectal<br>Carcinoma)  | 1.25, 2.5, 5.0 μmol/L      | 24 h            | Anlotinib inhibited invasion and migration of CRC cells.[5]                                     |
| C643, CAL-62<br>(Anaplastic Thyroid<br>Carcinoma) | Not specified              | Not specified   | Anlotinib significantly reduced the invasion of C643 and CAL-62 cells.[12][16]                  |
| MCF-7 (Breast<br>Cancer)                          | 0, 2, 4, 6 μΜ              | 24 h            | The cell invasion rate was significantly inhibited by Anlotinib in a dose-dependent manner.[15] |

| CT26 (Colorectal Cancer) | Not specified | Not specified | **Anlotinib** inhibited the invasion of CT26 cells in a dose-dependent manner.[9] |

# **Experimental Workflow**

The general workflow for a Transwell migration or invasion assay is depicted below. The key difference is the coating of the Transwell membrane with an extracellular matrix (ECM) gel, such as Matrigel, for the invasion assay.[17][18]





Click to download full resolution via product page

Caption: General workflow for Transwell migration and invasion assays.



# **Detailed Experimental Protocols**

These protocols describe the use of Transwell inserts (e.g., 8 µm pore size) in a 24-well plate format to assess the effect of **Anlotinib** on cell migration and invasion.

## **Protocol 1: Transwell Cell Migration Assay**

This assay measures the ability of cells to move through a porous membrane in response to a chemoattractant.[18][19]

#### Materials:

- 24-well Transwell inserts (8.0 μm pore size) and companion plates
- Cancer cell line of interest
- Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
- Serum-free medium
- Anlotinib stock solution (dissolved in DMSO)
- Chemoattractant (e.g., 10-20% FBS)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde or 100% Methanol
- Staining Solution: 0.1% 0.5% Crystal Violet in methanol or water
- Cotton swabs
- Inverted microscope with a camera

#### Procedure:

- Cell Preparation:
  - Culture cells to 70-80% confluency.



- Serum-starve the cells for 12-24 hours by replacing the complete medium with a serumfree medium. This minimizes basal migration and sensitizes cells to the chemoattractant.
- Harvest the cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10<sup>5</sup> to 5 x 10<sup>5</sup> cells/mL.

#### Assay Setup:

- $\circ$  Add 600  $\mu$ L of complete medium containing the chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.
- Add the desired concentrations of **Aniotinib** (and a vehicle control, e.g., DMSO) to the medium in the lower chambers.
- Carefully place the Transwell inserts into the wells.
- $\circ$  Add 200  $\mu$ L of the prepared cell suspension to the upper chamber of each insert.[15]

#### Incubation:

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> humidified incubator for a period determined by the cell type's migratory potential (typically 12-48 hours).
- Staining and Visualization:
  - After incubation, carefully remove the inserts from the wells.
  - Use a cotton swab to gently remove the non-migrated cells and media from the upper surface of the membrane.[17][20]
  - Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., cold methanol) for 10-20 minutes.[15][19]
  - Wash the inserts with PBS or distilled water.
  - Stain the cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.[15]
  - Gently wash the inserts with water to remove excess stain and allow them to air dry.



- Quantification:
  - Visualize the stained membrane using an inverted microscope.
  - Capture images from at least five random fields of view per membrane.
  - Count the number of migrated cells manually or using image analysis software (e.g., ImageJ).
  - Calculate the average number of migrated cells per field for each condition and plot the results.

## **Protocol 2: Transwell Cell Invasion Assay**

This assay assesses the ability of cells to degrade and move through a layer of extracellular matrix (ECM), mimicking in vivo invasion.[17][21]

#### Materials:

- · All materials listed for the Migration Assay.
- ECM Gel (e.g., Corning® Matrigel® Basement Membrane Matrix)
- Cold, sterile pipette tips and microcentrifuge tubes
- Ice

#### Procedure:

- Preparation of Invasion Chambers:
  - Thaw the Matrigel on ice overnight in a 4°C refrigerator. All subsequent steps involving Matrigel must be performed on ice using pre-chilled materials to prevent premature gelling.[22]
  - Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.



- $\circ$  Carefully add 50-100  $\mu$ L of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the membrane surface is evenly coated.
- Incubate the plate at 37°C for 1-2 hours to allow the Matrigel to solidify into a gel.[19]
- Cell Preparation:
  - Prepare serum-starved cells as described in the migration assay protocol.
- Assay Setup:
  - Once the Matrigel has solidified, gently wash the gel with serum-free medium to rehydrate it.
  - Set up the lower and upper chambers as described in the migration assay protocol (Steps 2.1 - 2.4), seeding the cells on top of the Matrigel layer.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow for matrix degradation.
- · Staining and Quantification:
  - Follow the same procedure for removing non-invaded cells, fixation, staining, and quantification as described in the migration assay protocol (Steps 4 and 5). Note that the Matrigel layer will also be removed when swabbing the top of the membrane.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. researchgate.net [researchgate.net]

### Methodological & Application





- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inskaxh.com [Inskaxh.com]
- 8. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anlotinib Inhibits Cell Proliferation, Migration and Invasion via Suppression of c-Met Pathway and Activation of ERK1/2 Pathway in H446 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anlotinib inhibits c-MET and ITGA2 in the treatment of anaplastic thyroid carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Transwell Migration and Invasion Assay the complete breakdown SnapCyte [snapcyte.com]
- 19. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]



- 20. corning.com [corning.com]
- 21. corning.com [corning.com]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- To cite this document: BenchChem. [Application Note: Anlotinib in Cell Migration and Invasion Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662124#cell-migration-and-invasion-assay-protocol-with-anlotinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com